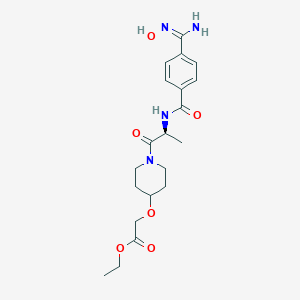

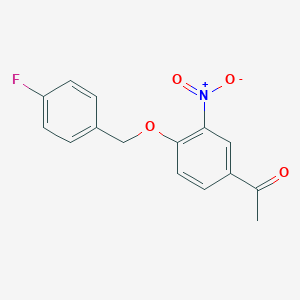

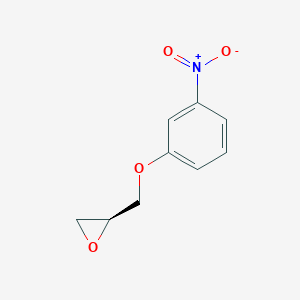

![molecular formula C13H12O4 B069991 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol CAS No. 174462-43-2](/img/structure/B69991.png)

4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol

Descripción general

Descripción

Introduction 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol is a compound of interest in various fields due to its unique chemical structure and properties. It's an aromatic triol, with potential applications in different chemical and material science domains.

Synthesis Analysis The synthesis of aromatic triols like 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol involves transition-metal-catalyzed cyclotrimerization of alkyne fatty acid methyl esters, followed by the reduction of ester groups to yield primary hydroxyl groups. This method has been utilized in the synthesis of similar biobased aromatic triols for polyurethanes (Lligadas et al., 2007).

Molecular Structure Analysis The molecular structure of compounds like 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol often exhibits characteristics such as phase separation and crystallinity. These structures are analyzed using techniques like X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis (Kurian et al., 2013).

Chemical Reactions and Properties Chemical reactions involving aromatic triols are influenced by factors like the presence of hydroxyl groups and the aromatic ring structure. These compounds participate in various chemical reactions, leading to the formation of complex structures and materials with unique properties (Acierno et al., 2002).

Physical Properties Analysis The physical properties of 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol and similar compounds, such as their thermal behavior and crystalline structure, are of interest. These properties are key in determining their potential applications in material science and engineering (Matsuzaki & Matsunaga, 1993).

Chemical Properties Analysis The chemical properties, such as reactivity and stability, are central to understanding how these compounds can be used in various applications. The functional groups present in these molecules, particularly the hydroxyl groups and the aromatic ring, play a significant role in their chemical behavior (Gölcü et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Schiff Base Ligands

One study reports the synthesis of Schiff base ligands incorporating 4-[(4-hydroxyphenyl)methyl]benzene-1,2,3-triol variants and their Cd(II) and Cu(II) metal complexes. These complexes exhibit significant antimicrobial activity, demonstrating the compound's role in developing potential antimicrobial agents. The research highlights the ligands' stability constants and their bidentate coordination to metal ions, underscoring their importance in coordination chemistry and potential biomedical applications (Golcu et al., 2005).

Polymer Science and Materials Chemistry

Another application is found in the creation of polyurethane networks from fatty-acid-based aromatic triols, including derivatives of 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol. These biobased polyurethanes exhibit partial crystallinity and phase separation, offering insights into sustainable materials development for various industrial applications (Lligadas et al., 2007).

Advanced Functional Materials

The synthesis of a trihydroxy substituted polymer based on 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol has shown promising results in improving heterostructure device characteristics. This research suggests its potential in electronic materials, highlighting the compound's role in developing novel electronic devices with improved performance (Demir & Ozkaya, 2016).

Surface Chemistry and Catalysis

Research into surface covalent organic frameworks (COFs) has identified the reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride, leading to polyester condensation. This formation of novel COFs on gold surfaces suggests applications in catalysis, sensor technology, and materials science, underscoring the versatility of 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol derivatives in surface chemistry (Marele et al., 2012).

Mecanismo De Acción

Target of Action

It is known that trihydroxybenzenes, a category to which this compound belongs, interact with various enzymes and biochemical pathways .

Mode of Action

It is known that trihydroxybenzenes can cause cleaving of dna single strands by the generation of reactive oxygen species .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its potential to generate reactive oxygen species . Reactive oxygen species can interact with various cellular components, leading to changes in cell signaling and metabolism.

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body .

Result of Action

The generation of reactive oxygen species by 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol can lead to oxidative stress, which can cause damage to cells and tissues . This can result in various cellular effects, including changes in cell signaling, gene expression, and cell death.

Propiedades

IUPAC Name |

4-[(4-hydroxyphenyl)methyl]benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-4-1-8(2-5-10)7-9-3-6-11(15)13(17)12(9)16/h1-6,14-17H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTCXIZQSZQNKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619619 | |

| Record name | 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol | |

CAS RN |

174462-43-2 | |

| Record name | 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4'-Tetrahydroxydiphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)

![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)

![7-Acetylfuro[2,3-c]pyridine](/img/structure/B69943.png)